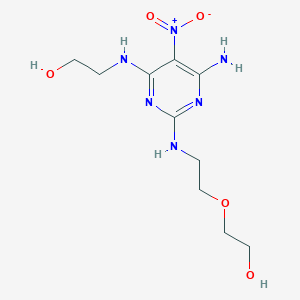

2-((6-Amino-2-((2-(2-hydroxyethoxy)ethyl)amino)-5-nitropyrimidin-4-yl)amino)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-[[6-amino-2-[2-(2-hydroxyethoxy)ethylamino]-5-nitropyrimidin-4-yl]amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6O5/c11-8-7(16(19)20)9(12-1-3-17)15-10(14-8)13-2-5-21-6-4-18/h17-18H,1-6H2,(H4,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWQPSNEHNCGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC1=NC(=NC(=C1[N+](=O)[O-])N)NCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((6-Amino-2-((2-(2-hydroxyethoxy)ethyl)amino)-5-nitropyrimidin-4-yl)amino)ethanol is a complex molecule with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrimidine ring substituted with amino and nitro groups, alongside hydroxyethoxy and ethanolamine functionalities, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((6-Amino-2-((2-(2-hydroxyethoxy)ethyl)amino)-5-nitropyrimidin-4-yl)amino)ethanol exhibit significant anticancer properties. The mechanism often involves:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by modulating apoptotic proteins such as Bcl-2 and Bax. For instance, compounds with similar structures have shown the ability to upregulate pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2 proteins, leading to increased cell death in cancer lines like MCF-7 .

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest, particularly at the S phase, which is crucial for DNA synthesis. This is evidenced by flow cytometry analyses showing a significant increase in the proportion of cells in the S phase after treatment .

- Kinase Inhibition : The compound may also act as an inhibitor of key kinases involved in cancer progression, such as EGFR and VEGFR-2. Studies have reported IC50 values indicating strong inhibitory activity against these targets .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that compounds related to 2-((6-Amino-2-((2-(2-hydroxyethoxy)ethyl)amino)-5-nitropyrimidin-4-yl)amino)ethanol exhibit antimicrobial effects. For example, derivatives have shown activity against various bacterial strains, demonstrating potential as antibiotic agents. The minimum inhibitory concentration (MIC) values for similar compounds suggest promising antibacterial efficacy against pathogens like Staphylococcus aureus .

Table 1: Summary of Biological Activities

Case Study: Apoptotic Effects on MCF-7 Cells

In a study examining the effects of related compounds on MCF-7 breast cancer cells, it was found that treatment with a structurally similar derivative resulted in:

- An increase in early apoptosis from 0.47% to 25.44%.

- A rise in late apoptosis from 0.18% to 18.11%.

These results confirm the compound's ability to induce programmed cell death effectively .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

*Estimated based on substituent addition to the pyrimidine core.

†Predicted due to increased oxygen content.

‡Density value from .

Key Observations:

- Molecular Weight: Cyclohexylamino and chlorophenyl analogs have higher molecular masses (340.38 and 324.72 g/mol, respectively) due to bulky substituents, whereas the methylamino derivative is lighter (228.21 g/mol) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 2-((6-Amino-2-((2-(2-hydroxyethoxy)ethyl)amino)-5-nitropyrimidin-4-yl)amino)ethanol?

- Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and nitro-group reduction. Key steps include:

- Amination : Use of ethanolamine derivatives under reflux with catalysts (e.g., triethylamine) in polar aprotic solvents like DMF or acetonitrile .

- Purification : Reverse-phase column chromatography (C18 columns with acetonitrile/water gradients) is effective for isolating the compound from byproducts .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to nitro precursor) and reaction time (2–24 hours) minimizes side reactions .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : and -NMR to confirm the presence of the hydroxyethoxyethyl group (δ ~3.5–4.0 ppm for ether linkages) and pyrimidine ring protons (δ ~8.0–9.0 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (CHNO) and detect impurities (<2% area under the curve) .

- FT-IR : Peaks at ~3350 cm (N–H stretch) and ~1520 cm (NO asymmetric stretch) confirm functional groups .

Q. What are the stability considerations for this compound under different storage conditions?

- Answer : Stability is pH- and temperature-sensitive:

- Aqueous solutions : Degradation occurs at pH >8 due to hydrolysis of the nitro group. Store at pH 5–6 (buffered with acetate) at 4°C .

- Solid state : Protect from light and moisture; use desiccants (silica gel) and inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., catalytic hydrogenation or cross-coupling)?

- Answer :

- Reaction path search : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nitro-group reduction or nucleophilic substitution .

- Solvent effects : COSMO-RS simulations predict solvation energies to optimize solvent selection (e.g., ethanol vs. DMF) for higher yields .

- Catalyst design : Molecular docking studies identify ligands (e.g., Pd/C or Ru complexes) for selective hydrogenation of the nitro group without affecting the pyrimidine ring .

Q. How can contradictory spectroscopic or chromatographic data be resolved during characterization?

- Answer : Cross-validation strategies include:

- 2D-NMR : HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing pyrimidine C–H from ethanolamine protons) .

- Spiking experiments : Add authentic standards to HPLC runs to confirm retention times and co-elution patterns .

- Isotopic labeling : Use deuterated solvents (e.g., DO) in NMR to suppress water peaks and clarify exchangeable protons .

Q. What methodologies address low yields in large-scale synthesis of this compound?

- Answer : Scale-up challenges require:

- Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., amination) .

- Process analytical technology (PAT) : In-line FT-IR monitors reaction progress in real time to adjust feed rates .

- Crystallization engineering : Anti-solvent addition (e.g., hexane to ethyl acetate) enhances crystal purity and particle size uniformity .

Methodological Notes

- Data-driven optimization : Machine learning algorithms (e.g., Bayesian optimization) can predict optimal reaction conditions by training on historical synthesis data .

- Safety protocols : Handle nitro intermediates with care (explosive risk); use blast shields and remote-controlled reactors for high-temperature steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.